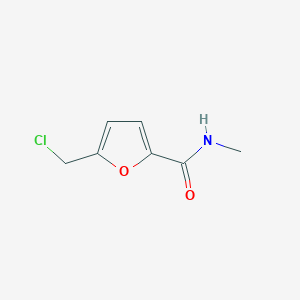
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine”, there are general methods for synthesizing pyridine and pyrazole compounds. For instance, a ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Wissenschaftliche Forschungsanwendungen
Synthesis in Ionic Liquids
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine plays a role in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Shi, Zhou, and Liu (2010) demonstrated the synthesis of these compounds using ionic liquids without a catalyst. This method offers advantages like easier work-up, milder conditions, high yields, and an environmentally friendly process (D. Shi, Yao Zhou, & H. Liu, 2010).
Characterization and Bioactivities
Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, including their application in understanding biological activity against breast cancer and microbes. The paper discusses the structural identification and theoretical properties of these compounds (A. Titi et al., 2020).
Crystal Structure Analysis
Jia and Peng (2011) analyzed the crystal structure of a compound synthesized using 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine. Their study provides insights into the molecular configuration and interactions in the crystal structure (Runhong Jia & Ju-hua Peng, 2011).
Catalysis and Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine. The study highlights the use of a novel catalyst and the reusability of this catalyst in the synthesis process (Fahime Rahmani et al., 2018).
Domino Reactions for Functionalized Pyrazolo[3,4-b]pyridines
Gunasekaran, Prasanna, and Perumal (2014) achieved the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through domino reactions. They utilized green catalysts, highlighting an environmentally friendly approach (P. Gunasekaran, P. Prasanna, & S. Perumal, 2014).
Zukünftige Richtungen
The future directions for “3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a bioactive molecule .
Eigenschaften
IUPAC Name |
5-methyl-4-pyridin-4-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMOPBFQRSENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)






![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)


